molecular formula C24H24ClN5O B4600670 7-(3-CHLOROPHENYL)-4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

7-(3-CHLOROPHENYL)-4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

Cat. No.: B4600670
M. Wt: 433.9 g/mol
InChI Key: JSIQESDJMAHIRA-UHFFFAOYSA-N
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Description

7-(3-CHLOROPHENYL)-4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a useful research compound. Its molecular formula is C24H24ClN5O and its molecular weight is 433.9 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(3-chlorophenyl)-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone is 433.1669381 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

Serotonin Receptor Ligands

Research on compounds structurally related to quinazolinones has revealed their potential as ligands for serotonin receptors, such as the 5-HT7 and 5-HT1A receptors. These findings are significant for developing new therapeutic agents for neurological and psychiatric disorders. For example, derivatives have shown high affinity and selectivity towards these receptors, offering insights into structure-activity relationships and molecular modeling studies for better understanding of their binding mechanisms and functional properties (Intagliata et al., 2017).

Dopamine Receptor Antagonists

Another research avenue explores the effects of quinolinone derivatives on dopaminergic neuronal activity. Such compounds can act as dopamine D2 receptor agonists, offering potential pathways for developing antipsychotic medications with fewer side effects than current treatments (Momiyama et al., 1996).

Antitumor Applications

Antitumor Agents

The synthesis and biological evaluation of quinazoline derivatives, especially those containing piperazine moieties, have been conducted to explore their antitumor properties. These studies have shown promising antiproliferative activities against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Li et al., 2020).

Antimicrobial and Anticonvulsant Activities

Antimicrobial Activity

Quinazolinone derivatives have been synthesized and tested for their antimicrobial properties, revealing moderate to very good effectiveness against specific bacterial and fungal strains. This research opens avenues for developing new antimicrobial agents to combat resistant pathogens (Patel & Patel, 2012).

Anticonvulsant Activity

The exploration of quinazolinone compounds for their anticonvulsant activity has yielded positive results, with some derivatives showing promising efficacy in preventing seizures. This suggests a potential for developing new treatments for epilepsy and other seizure disorders (Wolfe et al., 1990).

Properties

IUPAC Name

7-(3-chlorophenyl)-4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O/c1-16-23-20(14-18(15-21(23)31)17-5-4-6-19(25)13-17)28-24(27-16)30-11-9-29(10-12-30)22-7-2-3-8-26-22/h2-8,13,18H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIQESDJMAHIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=N4)CC(CC2=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3-CHLOROPHENYL)-4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 2
Reactant of Route 2
7-(3-CHLOROPHENYL)-4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 3
Reactant of Route 3
7-(3-CHLOROPHENYL)-4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 4
Reactant of Route 4
7-(3-CHLOROPHENYL)-4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 5
Reactant of Route 5
7-(3-CHLOROPHENYL)-4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Reactant of Route 6
Reactant of Route 6
7-(3-CHLOROPHENYL)-4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

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